molecular formula C8H7N3O2 B13881462 6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one

6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B13881462
M. Wt: 177.16 g/mol
InChI Key: HZRRFLHKENYRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a methoxy group attached at the 6th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. One common method is the Gould-Jacobs reaction, which involves heating the reactants in a mixture of diphenyl oxide and biphenyl at 250°C . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods

Industrial production of 6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one may involve optimized synthetic routes to ensure high yield and purity. The use of microwave irradiation and specific catalysts can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridopyrimidines .

Mechanism of Action

The mechanism of action of 6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the 6th position enhances its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-methoxy-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O2/c1-13-6-3-2-5-7(11-6)8(12)10-4-9-5/h2-4H,1H3,(H,9,10,12)

InChI Key

HZRRFLHKENYRFW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)N=CNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.